1-(3,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile
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Overview
Description
1-(3,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 3,4-dichlorophenylhydrazine with 5-nitrofuran-2-carbaldehyde under acidic or basic conditions to form the corresponding hydrazone
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-5-carbonitrile: Similar structure with a different position of the carbonitrile group.
1-(3,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide: Similar structure with a carboxamide group instead of a carbonitrile group.
Uniqueness
1-(3,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
CAS No. |
61620-74-4 |
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Molecular Formula |
C14H6Cl2N4O3 |
Molecular Weight |
349.1 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C14H6Cl2N4O3/c15-10-2-1-9(5-11(10)16)19-7-8(6-17)14(18-19)12-3-4-13(23-12)20(21)22/h1-5,7H |
InChI Key |
MLCHAGYWGOEWBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C#N)Cl)Cl |
Origin of Product |
United States |
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